Product packaging for 1-Vinyl-1H-pyrazole-4-carboxylic acid(Cat. No.:CAS No. 905307-07-5)

1-Vinyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1372661
CAS No.: 905307-07-5
M. Wt: 138.12 g/mol
InChI Key: NALOXIKNICPHNW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry for over a century. numberanalytics.comproquest.com First synthesized in the late 19th century, pyrazoles and their derivatives are recognized for their diverse chemical reactivity and broad spectrum of biological activities. numberanalytics.comnumberanalytics.com The pyrazole ring is a crucial pharmacophore in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals. numberanalytics.com

The significance of pyrazole derivatives extends beyond pharmaceuticals into agrochemicals and materials science. numberanalytics.com They are utilized as building blocks for synthesizing a wide array of compounds, including pesticides, herbicides, luminescent materials, and conducting polymers. numberanalytics.comnumberanalytics.com The stability of the pyrazole ring, coupled with its ability to undergo various chemical transformations, makes it an attractive scaffold for the design of novel functional molecules. numberanalytics.com The presence of two nitrogen atoms in the ring influences its chemical properties, such as its reactivity towards electrophiles. orientjchem.org

Unique Architectural Features of Vinyl-Substituted Pyrazole Carboxylic Acids

Vinylpyrazoles are characterized by the presence of a vinyl group attached to the pyrazole ring. nih.gov This class of compounds, including 1-Vinyl-1H-pyrazole-4-carboxylic acid, possesses interesting structural features and chemical properties. nih.gov The vinyl group introduces a site of unsaturation, which can participate in a variety of chemical reactions, including polymerization and cycloaddition reactions. researchgate.net

The presence of both a vinyl group and a carboxylic acid on the pyrazole scaffold creates a molecule with multiple reactive centers. This unique architecture allows for a range of chemical modifications, making these compounds versatile building blocks for more complex molecules. nih.gov For instance, the vinyl group can undergo polymerization to form novel polymers, while the carboxylic acid can be converted into esters, amides, or other derivatives.

Scope and Emerging Relevance in Advanced Materials Science

The distinct structural characteristics of this compound and related compounds have positioned them as promising candidates for applications in advanced materials science. nih.gov The ability of the vinyl group to polymerize is a key feature that is being explored for the development of new polymers with tailored properties. nih.gov The polymerization of vinylpyrazoles can lead to high molecular weight polymers with potential uses in various technological fields. nih.gov

Furthermore, pyrazole derivatives are known to be used in the creation of fluorescent materials and dyes. globalresearchonline.net The incorporation of the pyrazole moiety into larger conjugated systems can lead to materials with interesting photophysical properties. The carboxylic acid group can also play a role in materials science, for example, by serving as a linker in the formation of metal-organic frameworks (MOFs). researchgate.net MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. researchgate.net The versatility of this compound suggests its potential for the design and synthesis of novel functional materials with a wide range of applications.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Weight 138.12 g/mol cymitquimica.com
Molecular Formula C6H6N2O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B1372661 1-Vinyl-1H-pyrazole-4-carboxylic acid CAS No. 905307-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOXIKNICPHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653232
Record name 1-Ethenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905307-07-5
Record name 1-Ethenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms Governing the Formation and Transformation of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid

Mechanistic Insights into Vinyl Group Introduction

The introduction of the vinyl group onto the pyrazole (B372694) nitrogen is a critical step that can be achieved through several mechanistic routes. These methods typically involve the formation of a precursor which then undergoes an elimination reaction to generate the desired double bond.

Dehydrohalogenation Reaction Pathways

A common and direct method for the synthesis of N-vinylpyrazoles involves the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. This pathway is an example of a base-promoted elimination reaction.

The mechanism proceeds in two main stages:

N-Alkylation: A pyrazole derivative, in this case, a pyrazole-4-carboxylic acid ester, is first alkylated with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). This nucleophilic substitution reaction forms the 1-(2-haloethyl)pyrazole intermediate.

Elimination: The resulting 1-(2-haloethyl)pyrazole is then treated with a strong base, such as potassium hydroxide (B78521) (KOH) or triethylamine (B128534). The base abstracts a proton from the carbon adjacent to the pyrazole ring (the α-carbon of the ethyl group), initiating an E2 (bimolecular elimination) mechanism. This results in the formation of the vinyl group and the elimination of a hydrogen halide (HX). nih.govresearchgate.net

The reaction of 3,4,5-tribromopyrazole (B16341) with 1,2-dibromoethane, for example, first yields the N-(2-bromoethyl) derivative, which upon treatment with triethylamine undergoes elimination of HBr to form 3,4,5-tribromo-1-vinylpyrazole. nih.gov A similar strategy, starting with a pyrazole-4-carboxylate ester, would lead to the desired 1-vinyl-1H-pyrazole-4-carboxylic acid framework.

Table 1: Examples of Dehydrohalogenation for 1-Vinylpyrazole Synthesis
Starting PyrazoleReagentsConditionsProductYieldReference
3,5-disubstituted pyrazoles1,2-dichloroethane, NaOH, PTCPhase Transfer Catalysis (PTC)1-vinylpyrazoles75-90% researchgate.net
3,4,5-tribromopyrazole1,2-dibromoethane, triethylamineAcetonitrile3,4,5-tribromo-1-vinylpyrazole75% nih.gov

Fragment-Coupling and Elimination Reaction Mechanisms

This approach involves coupling the pyrazole ring with a two-carbon fragment, followed by an elimination step to generate the vinyl group. A notable example is the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes. nih.gov

The mechanism can be described as follows:

Fragment Coupling: A pyrazole reacts with an acetal (B89532) or ketal in the presence of an acid catalyst. This forms a geminal bis(1-pyrazolyl)alkane, effectively coupling two pyrazole fragments through a single carbon atom derived from the acetal/ketal.

Fragmentation/Elimination: Upon heating in the presence of an acid catalyst like p-toluenesulfonic acid, the bis(pyrazolyl)alkane undergoes fragmentation. This process eliminates one molecule of pyrazole, which acts as a leaving group, to generate the 1-vinylpyrazole product. nih.govresearchgate.net

Another method that falls under this category is the direct vinylation of pyrazoles with acetylene (B1199291) or vinyl acetate (B1210297). The reaction with vinyl acetate, catalyzed by mercury(II) salts, proceeds through a transvinylation mechanism where the vinyl group is transferred from the vinyl acetate to the pyrazole nitrogen. nih.gov

Mechanistic Pathways of Pyrazole Ring Formation

The construction of the core pyrazole ring is most commonly achieved through cyclization reactions that form the five-membered heterocyclic system.

[3+2] Cycloaddition Mechanisms (e.g., involving Diazo Compounds)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent method for synthesizing the pyrazole ring. This reaction involves the combination of a 1,3-dipole with a dipolarophile. researchgate.netbeilstein-journals.org

To form a pyrazole ring, a common 1,3-dipole is a diazo compound (R₂C=N⁺=N⁻) or a nitrile imine. The dipolarophile is typically an alkyne or an alkene. For the synthesis of this compound, an alkyne bearing a carboxylate group or a precursor is required.

The mechanism is generally concerted and pericyclic:

Reaction with Diazo Compounds: A diazo compound, such as ethyl diazoacetate, can react with an alkyne. The reaction of a diazo compound with an alkyne surrogate, like a bromovinyl acetal, has been shown to be an effective route to substituted pyrazoles. organic-chemistry.org

Reaction with Sydnones: Sydnones are mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions with alkynes to regioselectively produce pyrazoles. acs.org

Reaction with Nitrile Imines: Nitrile imines, often generated in situ from hydrazonoyl halides, readily undergo [3+2] cycloaddition with alkenes or alkynes to form pyrazolines or pyrazoles, respectively. researchgate.net The subsequent oxidation of the intermediate pyrazoline yields the aromatic pyrazole. researchgate.net

Table 2: Overview of [3+2] Cycloaddition Routes to Pyrazoles
1,3-DipoleDipolarophileKey Mechanistic FeatureReference
Diazo compoundsAlkynes / AlkenesConcerted cycloaddition, often followed by aromatization. organic-chemistry.orgresearchgate.net
Nitrile IminesChalcones / OlefinsIn situ generation of dipole, cycloaddition, then oxidation. researchgate.net
Sydnones2-Alkynyl-1,3-dithianesBase-mediated, high regioselectivity. acs.org

Intramolecular Cyclization Processes and Aromatization

The most classic and widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This pathway is defined by an intramolecular cyclization followed by an aromatization step.

The mechanism unfolds as follows:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate (a pyrazoline derivative). nih.govmdpi.com

Aromatization: The final step is the elimination of a molecule of water (dehydration) from the intermediate, which leads to the formation of the stable, aromatic pyrazole ring. researchgate.net

To obtain the 4-carboxylic acid substitution pattern, the starting 1,3-dicarbonyl compound must contain the carboxylic acid (or an ester precursor) at the C2 position, such as in diethyl 2-(acyl)malonate.

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer high synthetic efficiency by combining multiple mechanistic steps into a single, one-pot operation without isolating intermediates. nih.gov These sequences can be employed to construct complex pyrazole derivatives from simple starting materials.

An example relevant to the synthesis of pyrazolyl carboxylic acids is a cascade annulation/ring-opening reaction. researchgate.net Such a process can be initiated between a hydrazone and an exocyclic dienone, catalyzed by copper(II). The proposed mechanism involves:

[3+2] Annulation: The reaction begins with a [3+2] cycloaddition between the hydrazone and the dienone to form a spiro pyrazoline intermediate.

Cascade Ring-Opening: This is followed by a nucleophilic ring-opening of the dienone part of the spiro intermediate by water, which is present in the reaction medium. This cascade process cleaves a C-C bond and ultimately yields pyrazolyl pentanoic or butanoic acid derivatives. researchgate.net

Other domino processes can involve an initial Michael addition, followed by intramolecular cyclization and aromatization, all occurring in a single pot to build the pyrazole core efficiently. nih.govresearchgate.net

Catalytic Reaction Mechanisms (e.g., Ru-catalyzed rearrangements)

The synthesis of the pyrazole-4-carboxylic acid core structure can be achieved through sophisticated catalytic rearrangements, with ruthenium-based catalysts playing a significant role. A notable example is the Ru(II)-catalyzed non-decarboxylative rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones. nih.govacs.org This transformation provides a direct route to pyrazole-4-carboxylic acids, deviating from classical reaction pathways that typically involve decarboxylation. acs.orgresearchgate.net

The mechanism is initiated by the coordination of the ruthenium catalyst, such as [RuCl2(p-cymene)]2, to the isoxazol-5-one substrate. nih.govresearchgate.net A key feature of the substrate is the presence of an intramolecular hydrogen bond between the enamine proton and the carbonyl oxygen of the isoxazolone ring. nih.govacs.org This hydrogen bond is crucial as it stabilizes the incipient carboxylate anion during the subsequent ring-opening step, thereby preventing the loss of carbon dioxide. nih.govacs.org The reaction proceeds through the formation of a vinyl Ru-nitrenoid intermediate. nih.govresearchgate.net This highly reactive species then undergoes intramolecular cyclization, where the nitrogen attacks the vinyl group, leading to the formation of the aromatic pyrazole ring and yielding the final pyrazole-4-carboxylic acid product. nih.gov This catalytic strategy is synthetically valuable as it allows for the construction of highly functionalized pyrazoles under relatively mild conditions. acs.org

Table 1: Conditions for Ru(II)-Catalyzed Rearrangement to Pyrazole-4-carboxylic Acids This table is interactive. Users can sort columns by clicking on the headers.

Substrate Catalyst Solvent Temperature (°C) Yield (%) Reference
4-(2-(phenylamino)ethylidenyl)isoxazol-5(4H)-one [RuCl2(p-cymene)]2 DMSO 100 High nih.govresearchgate.net
4-(2-(benzylamino)ethylidenyl)isoxazol-5(4H)-one [RuCl2(p-cymene)]2 DMSO 120 Moderate acs.org
N-Aryl Secondary Enamines [RuCl2(p-cymene)]2 MeCN 70 Fair to Excellent nih.gov

Mechanistic Aspects of Carboxylic Acid Group Reactivity and Transformations

The carboxylic acid group at the C4 position of the pyrazole ring is a key functional handle that allows for a variety of chemical transformations, primarily esterification and amidation. The mechanisms of these reactions are governed by the fundamental principles of carbonyl chemistry, influenced by the electronic nature of the pyrazole ring.

Esterification and Amidation Mechanisms

Esterification of this compound is typically achieved via the Fischer esterification mechanism when treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following this, a proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com This creates a good leaving group, water, which is subsequently eliminated to form a protonated ester. masterorganicchemistry.com The final step is the deprotonation of the carbonyl oxygen by a base (such as the alcohol or water) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation of the carboxylic acid can proceed through several mechanistic pathways. The direct thermal condensation with an amine is possible, but it is an equilibrium process that requires the removal of water to proceed effectively. mdpi.com The mechanism for the direct, uncatalyzed reaction involves an equilibrium between the free carboxylic acid and amine and their corresponding ammonium (B1175870) carboxylate salt. researchgate.net The reaction is thought to proceed through a neutral pathway involving carboxylic acid dimerization via hydrogen bonding, which facilitates the nucleophilic attack by the amine and subsequent dehydration. researchgate.net

A more common and efficient laboratory method involves the activation of the carboxylic acid. This is typically done by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. mdpi.com For instance, treatment with thionyl chloride (SOCl2) converts the carboxylic acid into 1-Vinyl-1H-pyrazole-4-carbonyl chloride. This highly electrophilic intermediate is then readily attacked by an amine nucleophile to form a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation of the nitrogen, yields the corresponding amide with high efficiency. mdpi.com

Tautomerism and Keto-Enol Equilibria in Pyrazole Carboxylic Acids

Tautomerism is a fundamental property of many pyrazole derivatives, however, its nature depends critically on the substitution pattern of the ring. nih.govnih.gov For the specific compound this compound, the presence of the vinyl substituent at the N1 position precludes the possibility of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

The concept of keto-enol tautomerism is highly relevant in the chemistry of pyrazole derivatives, particularly for pyrazolones (also known as hydroxypyrazoles). nih.govmdpi.com While this compound itself is an aromatic structure and does not readily exhibit keto-enol tautomerism involving the ring, understanding this equilibrium in related pyrazole carboxylic acids provides crucial context. masterorganicchemistry.com Pyrazolones can exist in several tautomeric forms, including the OH (enol/aromatic), NH (amide-like), and CH (methylene) forms. mdpi.comresearchgate.net

The equilibrium between these forms is influenced by several factors:

Solvent Polarity: The keto-enol equilibrium is strongly dependent on the solvent. masterorganicchemistry.com Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar solvents can stabilize the more polar keto forms. nih.govmasterorganicchemistry.com

Substituents: The electronic nature of substituents on the pyrazole ring can shift the equilibrium. Electron-donating groups on the ring can influence the stability of one tautomer over another. researchgate.net

Hydrogen Bonding: The formation of intramolecular or intermolecular hydrogen bonds can significantly stabilize a particular tautomeric form. nih.govmasterorganicchemistry.com

Theoretical studies, such as those using Density Functional Theory (DFT), and spectroscopic methods like NMR are used to investigate and quantify the tautomeric equilibrium, determining the relative stability and populations of the different forms in various environments. researchgate.netnih.gov For pyrazolones, the keto-enol tautomeric equilibrium heavily favors one form over the other depending on the specific substitution and conditions. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
[RuCl2(p-cymene)]2
4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones
Pyrazole-4-carboxylic acid
Isoxazol-5(4H)-ones
1-Vinyl-1H-pyrazole-4-carbonyl chloride

Computational and Theoretical Investigations of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid and Its Assemblies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and preferred three-dimensional arrangement of molecules. For 1-Vinyl-1H-pyrazole-4-carboxylic acid, DFT methods such as B3LYP with a basis set like 6-31G(d) can be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov

Studies on analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show that the pyrazole-carboxylic acid moiety tends to adopt a planar conformation, which is stabilized by the conjugated π-system. nih.govresearchgate.net This planarity is expected to be a key feature of this compound as well. The vinyl group attached to the N1 position of the pyrazole (B372694) ring introduces additional conformational possibilities. Spectroscopic and computational studies on other 1-vinylpyrazoles indicate that the conformation of the vinyl group relative to the pyrazole ring is influenced by substituents on the ring. mdpi.com For this compound, a mixture of conformers might exist, with the rotational barrier around the N-vinyl bond being a key parameter determining its flexibility.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity and potential applications in materials science. The HOMO-LUMO energy gap provides an indication of the molecule's electronic stability and its ability to participate in electronic transitions. researchgate.net For similar pyrazole carboxylic acids, the HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO is distributed across the more electron-deficient carboxylic acid group. researchgate.net The addition of the vinyl group would likely influence this distribution, potentially lowering the HOMO-LUMO gap and affecting its optoelectronic properties.

Molecular Electrostatic Potential (MEP) maps can further reveal the charge distribution and reactive sites. The MEP would highlight the electronegative oxygen atoms of the carboxylic acid group as sites for electrophilic attack and hydrogen bond donation, while the pyridine-like nitrogen of the pyrazole ring would be a primary hydrogen bond acceptor site.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on similar pyrazole structures. researchgate.net

ParameterPredicted ValueComment
N1-N2 Bond Length~1.34 ÅTypical for pyrazole ring systems.
C4-C(OOH) Bond Length~1.48 ÅStandard single bond between sp² carbons.
C=O Bond Length~1.21 ÅCharacteristic of a carboxylic acid carbonyl group.
N1-C(vinyl) Bond Length~1.38 ÅReflects conjugation between the ring and vinyl group.
Pyrazole Ring Dihedral Angle~0°The ring is expected to be highly planar.
C-N-C=C (Vinyl) Dihedral AngleVariableRotation around the N-C bond leads to different conformers.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state is governed by a variety of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would form the robust cyclic dimer motif commonly seen in carboxylic acids. researchgate.net This involves two molecules linked by a pair of O-H···O hydrogen bonds.

Furthermore, the pyrazole ring itself offers sites for hydrogen bonding. The "pyrrole-like" N-H group in a neighboring molecule (in the case of N-H tautomers) or other donor groups can interact with the "pyridine-like" nitrogen atom (N2). This N-H···N interaction is a well-documented and significant force in the crystal packing of pyrazole-containing compounds. mdpi.com

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrazole rings are expected to play a crucial role in stabilizing the crystal structure. mdpi.comnih.gov These interactions involve the face-to-face or offset stacking of the pyrazole rings from adjacent molecules. The presence of the vinyl group, a π-system itself, could further contribute to or modify these stacking arrangements, potentially leading to more complex and layered three-dimensional structures. researchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking interactions will ultimately determine the final crystal packing and polymorphism of the compound. rsc.org

Interaction TypeParticipating GroupsExpected Role in Assembly
O-H···O Hydrogen BondCarboxylic acid groupsFormation of strong, planar dimers; primary structural motif.
N-H···N Hydrogen BondPyrazole rings (if N-H tautomer is present)Linking molecules or dimers into chains or sheets.
π-π StackingPyrazole rings, Vinyl groupsStabilizing the packing of layers or columns of molecules.
C-H···O Hydrogen BondRing C-H or Vinyl C-H and Carbonyl OxygenSecondary interactions that provide additional stabilization to the 3D network.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational flexibility and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD can provide insights into molecular motions, conformational changes, and intermolecular interactions in different environments, such as in solution or in the solid state. nih.govresearchgate.net

For a molecule like this compound, MD simulations would be particularly useful for characterizing the flexibility arising from the rotatable bonds. The key dynamic features to investigate would be:

Rotation of the Carboxylic Acid Group: The simulation can track the dihedral angle of the C-C(OOH) bond to understand the rotational freedom of the carboxylic acid group relative to the pyrazole ring.

Rotation of the Vinyl Group: The dynamics of the N-C(vinyl) bond are critical for understanding the conformational preferences of the vinyl substituent. MD simulations can reveal the energy barriers between different conformers and the timescale of transitions between them. mdpi.com

Intermolecular Dynamics: In simulations of a condensed phase (liquid or solid), MD can model the formation and breaking of hydrogen bonds and the fluctuations in π-stacking arrangements, providing a dynamic picture of the supramolecular assembly. researchgate.net

The results from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of how the molecule behaves in a realistic, dynamic environment.

Reaction Pathway Modeling and Transition State Analysis in Synthesis

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. The synthesis of this compound likely involves two key transformations: the formation of the pyrazole-4-carboxylic acid core and the subsequent N-vinylation.

The pyrazole ring itself is often synthesized via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. mdpi.com For the 4-carboxylic acid derivative, a suitably functionalized precursor would be required. Computational methods, specifically DFT, can be used to model this cyclization reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and an understanding of the factors influencing regioselectivity. thieme.de

The second key step is the introduction of the vinyl group onto the N1 position of the pyrazole ring. This can be achieved through various methods, such as the reaction with vinyl acetate (B1210297) or by the dehydrochlorination of a 1-(2-chloroethyl)pyrazole precursor. nih.govnih.gov Reaction pathway modeling can be used to compare the feasibility of different synthetic routes by calculating their activation energies. For example, the transition state for the nucleophilic attack of the pyrazole nitrogen on the vinylating agent can be located, and its energy determines the kinetic barrier of the reaction. These theoretical insights can guide the optimization of reaction conditions to improve yield and selectivity. nih.gov

Prediction of Material Properties from Molecular Structure

The prediction of material properties from molecular structure is a central goal of computational chemistry and materials science. For this compound, its unique combination of a hydrogen-bonding carboxylic acid, an aromatic pyrazole ring, and a polymerizable vinyl group suggests potential applications in the development of functional organic materials. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. ingentaconnect.comej-chem.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties.

For this compound, a QSAR/QSPR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated for the molecule, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Using a dataset of related pyrazole derivatives with known properties (e.g., antifungal activity, solubility, thermal stability), a mathematical model would be developed that links the descriptors to the property of interest. mdpi.comnih.gov

Property Prediction: By inputting the calculated descriptors for this compound into the validated QSAR/QSPR model, its properties can be predicted.

This approach can be used to forecast a range of characteristics, from its potential as a pharmaceutical agent to its utility as a monomer in polymer synthesis or as a component in optoelectronic devices. nih.govmdpi.com

Derivatization and Functionalization Strategies of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid

Chemical Modifications of the Vinyl Moiety

The vinyl group attached to the pyrazole (B372694) nitrogen is susceptible to a variety of reactions typical of alkenes. These modifications can be used to introduce new functional groups, extend the carbon chain, or form polymeric structures.

Hydrosilylation: The addition of a silicon-hydrogen bond across the vinyl double bond, known as hydrosilylation, is a powerful method for introducing silyl (B83357) groups. While specific studies on 1-vinyl-1H-pyrazole-4-carboxylic acid are not prevalent, the hydrosilylation of related vinyl-substituted heterocycles is well-established, typically employing platinum-based catalysts. rsc.org This reaction would yield silylethyl-pyrazole derivatives, which can serve as versatile intermediates for further transformations or as building blocks for silicon-containing polymers. The reaction is generally regioselective, leading to the β-addition product.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. Copper-catalyzed hydroamination reactions have been successfully applied to pyrazoles and alkenes, such as cyclopropenes, to form new C-N bonds with high regio- and enantiocontrol. nih.gov Applying this strategy to this compound could lead to the formation of bis(pyrazolyl)ethane structures or allow for the introduction of various amine functionalities. These reactions are attractive for their atom economy. nih.gov

Table 1: Potential Hydrosilylation and Hydroamination Reactions This table presents plausible reaction schemes based on established methodologies for related compounds.

Reaction TypeReactantsCatalyst/ReagentsExpected Product
HydrosilylationThis compound, TrialkoxysilanePlatinum catalyst (e.g., PtCl₂)1-(2-(Trialkoxysilyl)ethyl)-1H-pyrazole-4-carboxylic acid
HydroaminationThis compound, Secondary AmineCopper catalyst, Ligands1-(2-(Dialkylamino)ethyl)-1H-pyrazole-4-carboxylic acid

Olefin metathesis is a versatile tool for the formation of new carbon-carbon double bonds. olefin-metathesis-catalysts.com For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are conceivable strategies. While RCM is more commonly applied to diene-substituted pyrazoles to generate novel fused heterocyclic systems nih.gov, cross-metathesis with other olefins could achieve controlled chain extension of the vinyl group. Ruthenium-based catalysts, such as Grubbs' catalysts, are typically employed for these transformations. nih.govnih.gov This approach allows for the introduction of longer, functionalized alkyl chains onto the pyrazole ring, significantly expanding the structural diversity of accessible derivatives. caltech.edu

The electron-deficient nature of the vinyl group, due to conjugation with the pyrazole ring, makes it susceptible to various addition reactions.

Michael Addition: The vinyl group can act as a Michael acceptor. For instance, vinylpyrazoles react with N-trichloroethylidenecarbamate via a Michael-type addition to the conjugated imine system, driven by the activation of the double bond by the pyrazole ring. mdpi.com

Addition of Thiols: Vinylpyrazoles are known to react with alkanethiols through either ionic or free-radical mechanisms. mdpi.com Depending on the conditions and initiator used (e.g., radical initiator AIBN or ionic initiators), these reactions can yield α- or β-addition products, providing a straightforward route to sulfur-containing pyrazole derivatives. mdpi.com

Halogenation and Hydrohalogenation: The reaction of vinylpyrazoles with halogens (e.g., bromine in carbon tetrachloride) or hydrogen halides can be complex. nih.gov Hydrohalogenation has been shown to occur at the N-2 position of the pyrazole ring at low temperatures, forming salts, rather than adding across the vinyl double bond. nih.gov Bromination can lead to a complex mixture of products. nih.gov

Table 2: Examples of Addition Reactions on the Vinyl Moiety of Vinylpyrazoles

Reaction TypeReagentsConditionsProduct TypeReference
Michael AdditionN-trichloroethylidenecarbamateMicrowave heatingMichael adduct mdpi.com
Thiol AdditionAlkanethiolsAIBN, 80°Cβ-addition product mdpi.com
Thiol AdditionAlkanethiolsIonic initiator (e.g., SO₂)Mixture of α- and β-addition products mdpi.com
HydrohalogenationHydrogen Halides-15°CN-2 pyrazole salt nih.gov

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position of the pyrazole ring is a versatile handle for a wide array of chemical transformations, enabling its conversion into various functional derivatives.

Esters: Esterification of pyrazole-4-carboxylic acids is a common derivatization. This can be achieved through standard acid-catalyzed reactions with alcohols. colostate.edu An efficient synthesis involves reacting an appropriate precursor, like an alkoxymethylene aminocrotonate, with a hydrazine (B178648) in the presence of a halogenated organic solvent, which has been shown to yield 1H-pyrazole-4-carboxylic acid esters with high regioselectivity and yield. google.com

Amides: Amide derivatives are frequently synthesized due to their prevalence in biologically active molecules. mdpi.comresearchgate.net The standard procedure involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.comgoogle.com Dehydrating agents can also facilitate the direct coupling of the carboxylic acid with an amine. youtube.com

Nitriles: The conversion of carboxylic acids to nitriles can be accomplished through various methods. A common laboratory route involves the dehydration of a primary amide intermediate. pressbooks.pub The primary amide can be formed from the carboxylic acid, and subsequent treatment with a dehydrating agent like thionyl chloride or phosphorus oxychloride yields the nitrile. pressbooks.publibretexts.org

Table 3: Synthesis of Carboxylic Acid Derivatives

DerivativeIntermediateKey ReagentsGeneral Reaction
Ester-Alcohol, Acid CatalystR-COOH + R'-OH ⇌ R-COOR' + H₂O
AmideAcid Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)R-COOH → R-COCl → R-CONR'R''
NitrilePrimary Amide1. SOCl₂, Amine → Amide 2. SOCl₂ or POCl₃R-COOH → R-CONH₂ → R-C≡N

Acid Halides: As mentioned, the formation of acid halides, particularly acid chlorides, is a crucial step for synthesizing other derivatives like amides and esters. libretexts.org Carboxylic acids react readily with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding acid chloride or bromide, respectively. libretexts.orglibretexts.org These acid halides are highly reactive electrophiles. libretexts.orgqorganica.com

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids using dehydrating agents. nih.gov A common method involves the reaction of the carboxylic acid with a powerful acylating agent, such as an acyl chloride, which can be generated in situ. libretexts.org For example, treating the carboxylic acid with thionyl chloride or oxalyl chloride can lead to the formation of an anhydride. nih.gov

Salt Formation and Ester Hydrolysis

The carboxylic acid functional group is a primary site for derivatization. Standard acid-base chemistry and esterification/hydrolysis reactions are fundamental to modifying this part of the molecule.

Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form salts. This is a common strategy to modify the physicochemical properties of the compound, such as solubility. For instance, reactions with polymeric amines like chitosan (B1678972) have been shown to produce the corresponding chitosan salts of vinyl-pyrazolecarboxylic acids. researchgate.net This type of reaction involves a straightforward acid-base neutralization, where the acidic proton of the carboxyl group is transferred to the basic amino groups of the polymer.

Ester Hydrolysis: The reverse reaction of esterification, ester hydrolysis, is a key method for regenerating the carboxylic acid from its ester derivatives. Esters of this compound can be hydrolyzed under either acidic or basic conditions. openstax.org Basic hydrolysis, also known as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. openstax.org This process proceeds through a nucleophilic acyl substitution mechanism. openstax.org Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and water. openstax.org These hydrolysis methods are fundamental for deprotection strategies in multi-step syntheses.

Table 1: Reactions at the Carboxylic Acid Group

Reaction Type Reactants Product Type
Salt Formation This compound, Base (e.g., Chitosan) Pyrazole-4-carboxylate salt
Ester Hydrolysis Ester of this compound, H₂O, Acid or Base This compound

Substitution and Functionalization of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system that can undergo various substitution reactions, allowing for the introduction of a wide array of functional groups.

Electrophilic aromatic substitution is a primary method for functionalizing the pyrazole ring. researchgate.net Pyrazoles typically undergo electrophilic substitution preferentially at the C-4 position if it is unsubstituted. researchgate.net

The halogenation of 1-vinylpyrazoles, however, can be complex. The reaction of 1-vinylpyrazoles with bromine in carbon tetrachloride at low temperatures can yield a mixture of products. nih.gov The main products often include not only the desired electrophilic substitution at the C-4 position to give 4-bromo-1-vinylpyrazole derivatives but also products of bromine addition to the vinyl group and the formation of hydrohalide salts. nih.gov The presence of the vinyl group and the pyrazole nitrogen atoms influences the reactivity and regioselectivity of the halogenation reaction. nih.gov Careful control of reaction conditions is necessary to selectively achieve C-4 halogenation. The use of N-halosuccinimides (NXS) is another common method for the halogenation of pyrazole rings. beilstein-archives.org

Table 2: Halogenation of 1-Vinylpyrazole

Reagent Conditions Major Products Reference
Br₂ CCl₄, -20 °C Mixture including 1-(1',2'-dibromo)ethylpyrazoles, 4-bromopyrazoles, and hydrohalide salts nih.gov
NXS (X=Br, I, Cl) Room Temperature 4-Halopyrazole derivatives beilstein-archives.org

Once halogenated, typically at the C-4 position, this compound derivatives become valuable substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium- and copper-catalyzed reactions are widely employed for this purpose. nih.gov For example, 4-iodo-1H-pyrazoles can undergo CuI-catalyzed coupling reactions with alcohols to form 4-alkoxypyrazoles. nih.gov Similarly, palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) can be used to introduce aryl, alkyl, and amino groups, respectively. researchgate.netnih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net These cross-coupling strategies provide a versatile route to a wide range of substituted pyrazole derivatives starting from a common halogenated intermediate.

Table 3: Cross-Coupling Reactions on 4-Halopyrazole Scaffolds

Reaction Name Catalyst System (Example) Coupling Partner Bond Formed
C-O Coupling CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline Alcohols C4-O
Buchwald-Hartwig Pd(dba)₂ / tBuDavePhos Amines C4-N
Suzuki-Miyaura Palladium Catalyst Boronic Acids/Esters C4-C (Aryl/Alkyl)

The synthesis of polysubstituted derivatives of this compound can be achieved through a combination of the strategies mentioned above or by constructing the substituted pyrazole ring from acyclic precursors.

One of the most fundamental methods for creating substituted pyrazoles is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. researchgate.net To obtain a 1-vinyl-4-carboxylic acid derivative, one could envision using vinylhydrazine and a suitably substituted 1,3-dicarbonyl precursor that bears a carboxyl group or its synthetic equivalent at the C-2 position.

Alternatively, a multi-step approach on a pre-formed this compound scaffold offers a more modular route. This could involve:

Halogenation at an available position on the pyrazole ring (e.g., C-5 if starting from a 3-substituted pyrazole, or vice-versa).

Cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the halogenated position.

Further functionalization of the introduced substituents or the existing vinyl and carboxylic acid groups.

Green chemistry approaches, such as one-pot, multi-component reactions in eco-friendly solvents like deep eutectic solvents, have also been developed for the efficient synthesis of polysubstituted pyrazoles, which could be adapted for these specific targets. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-Vinyl-1H-pyrazole-4-carboxylic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published, the following sections outline the expected spectroscopic features based on the analysis of closely related analogues, such as ethyl 1-vinyl-1H-pyrazole-4-carboxylate and other pyrazole (B372694) derivatives.

Proton (¹H) NMR for Structural Connectivity and Chemical Environment

Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the pyrazole ring protons, the vinyl group protons, and the acidic proton of the carboxylic acid.

The pyrazole ring protons, H-3 and H-5, are expected to appear as singlets in the aromatic region of the spectrum. Based on data for similar pyrazole-4-carboxylate esters, these peaks would likely be found at approximately 8.0 ppm and 8.2 ppm. The exact chemical shifts can be influenced by the solvent and the electronic effects of the vinyl and carboxylic acid groups.

The N-vinyl group (N-CH=CH₂) protons would present a characteristic AXM spin system. This would consist of three signals:

One proton (H-A), the one attached to the same carbon as the nitrogen, would appear as a doublet of doublets, typically in the range of 7.0-7.5 ppm.

The two terminal vinyl protons (H-X and H-M) would also be doublets of doublets, resonating at lower chemical shifts, generally between 5.0 and 6.0 ppm.

The coupling constants between these vinyl protons are diagnostic:

Jtrans (coupling between the trans protons) is typically in the range of 14-18 Hz.

Jcis (coupling between the cis protons) is usually smaller, around 7-12 Hz.

Jgeminal (coupling between the two terminal protons on the same carbon) is the smallest, typically 0-3 Hz.

The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, often greater than 12 ppm, and its position can be highly dependent on the concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3 (pyrazole)~8.0s-
H-5 (pyrazole)~8.2s-
N-CH =CH₂7.0 - 7.5ddJtrans ≈ 15 Hz, Jcis ≈ 9 Hz
N-CH=CH ₂ (trans)5.5 - 6.0ddJtrans ≈ 15 Hz, Jgem ≈ 2 Hz
N-CH=CH ₂ (cis)5.0 - 5.5ddJcis ≈ 9 Hz, Jgem ≈ 2 Hz
-COOH >12.0br s-

Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the aromatic region. C-4, being attached to the electron-withdrawing carboxylic acid group, would likely be the most shielded of the ring carbons, appearing around 115-120 ppm. C-3 and C-5 would be found further downfield, typically in the range of 130-145 ppm.

The vinyl group carbons would show two distinct signals. The carbon attached to the nitrogen (N-C H=CH₂) would be more deshielded, appearing around 130 ppm, while the terminal carbon (N-CH=C H₂) would be more shielded, resonating around 100-110 ppm.

The carbonyl carbon of the carboxylic acid (-C OOH) is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)130 - 140
C-4 (pyrazole)115 - 120
C-5 (pyrazole)135 - 145
N-C H=CH₂~130
N-CH=C H₂100 - 110
-C OOH165 - 185

Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

Nitrogen (¹⁵N) NMR for Nitrogen Atom Environments

Nitrogen (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments often require specialized techniques like Heteronuclear Multiple Bond Correlation (HMBC) or the use of ¹⁵N-enriched samples.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled vinyl protons, confirming their connectivity within the AXM spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons, for example, linking the vinyl proton signals to their corresponding vinyl carbon signals and the pyrazole H-3 and H-5 signals to the C-3 and C-5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, correlations from the pyrazole protons (H-3 and H-5) to the carboxylic carbon (C-OOH) and the vinyl carbons would confirm the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. In the case of this compound, NOESY could provide information about the preferred orientation of the vinyl group relative to the pyrazole ring.

Advanced NMR Techniques for Conformation and Dynamics

The conformation and dynamic behavior of this compound derivatives can be investigated using advanced NMR techniques. Variable-temperature (VT) NMR studies can reveal information about rotational barriers, for example, around the N-vinyl bond. The presence of conformers can lead to the broadening or splitting of NMR signals at different temperatures.

Dynamic NMR (DNMR) simulations can be used to model these exchange processes and extract thermodynamic and kinetic parameters. For molecules exhibiting conformational flexibility, techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be more effective than NOESY for distinguishing between true through-space interactions and those arising from chemical exchange.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular weight: 138.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 138. The fragmentation pattern would be influenced by the presence of the pyrazole ring, the vinyl group, and the carboxylic acid functional group.

Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.

Loss of a carboxyl group (•COOH), leading to an [M-45]⁺ peak.

The pyrazole ring itself is relatively stable, but can undergo ring cleavage. The vinyl group may be lost as a neutral acetylene (B1199291) molecule (C₂H₂) or as a vinyl radical (•C₂H₃).

Analysis of the mass spectrum of the related compound, ethyl 1H-pyrazole-4-carboxylate, shows a molecular ion peak at m/z 140. Key fragments are observed at m/z 112 (loss of C₂H₄ from the ethyl group), m/z 95 (loss of the ethoxy group, •OC₂H₅), and m/z 67 (further fragmentation of the pyrazole ring). This suggests that for the carboxylic acid, fragmentation involving the acidic group and the pyrazole ring would be significant.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
121[M - •OH]⁺
93[M - •COOH]⁺
111[M - HCN]⁺
66[C₄H₂N₂]⁺ (fragment from ring cleavage)

Note: These are predicted fragments. The relative intensities of these peaks would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, the molecular formula is C₆H₆N₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Exact Mass of this compound

Property Value
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol

| Theoretical Exact Mass | 138.04293 Da |

This table presents the calculated molecular properties of the title compound.

Experimental HRMS analysis of this compound derivatives would be expected to yield a measured mass that is in close agreement with the theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers significant structural insights through the analysis of fragmentation patterns. While specific experimental data for this compound is not available, a general fragmentation pathway can be predicted based on the known behavior of carboxylic acids and pyrazole derivatives.

Upon electron ionization, the molecular ion ([M]⁺•) would be formed. Key fragmentation processes for carboxylic acids often involve the loss of the hydroxyl group (-OH, resulting in a [M-17]⁺ peak) and the entire carboxyl group (-COOH, leading to a [M-45]⁺ peak) cymitquimica.com. The pyrazole ring itself is relatively stable, but can undergo ring cleavage. The vinyl substituent may also undergo fragmentation.

Table 2: Predicted Key Fragmentation Peaks for this compound

m/z Value (Predicted) Fragment Lost
121 •OH
93 •COOH

This table outlines the plausible fragmentation patterns based on the structure of the title compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The carboxylic acid O-H stretch is typically a very broad band, often spanning from 2500 to 3300 cm⁻¹, which can sometimes obscure the C-H stretching vibrations orgchemboulder.comechemi.com. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the region of 1690-1760 cm⁻¹ orgchemboulder.comechemi.com.

The C=C stretching vibrations from both the vinyl group and the pyrazole ring would appear in the 1640-1680 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively echemi.com. As this is a 1-substituted pyrazole, there is no N-H bond directly on the pyrazole ring, so a characteristic N-H stretching vibration (typically around 3250 cm⁻¹) would be absent nist.gov.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretch 2500-3300 (broad)
Carbonyl (C=O) Stretch 1690-1760 (strong, sharp)
Vinyl (C=C) Stretch 1640-1680

This table summarizes the predicted infrared absorption frequencies for the key functional groups in this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound is not publicly available, it would be expected to exhibit similar hydrogen bonding motifs, leading to a well-ordered supramolecular architecture. The planarity of the pyrazole and carboxylic acid groups would likely be a key feature of its molecular structure.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. It is particularly useful for identifying different crystalline phases (polymorphs) of the same compound, as each polymorph will produce a unique diffraction pattern. The PXRD pattern of a bulk sample of a this compound derivative can be used as a fingerprint for that specific crystalline form. By comparing the experimental PXRD pattern to a database of known phases or a pattern calculated from single-crystal data, one can confirm the identity and purity of the bulk material. This technique is also crucial for studying solid-state transformations and ensuring batch-to-batch consistency in a manufacturing setting.

Polymer Chemistry and Macromolecular Applications of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid

Polymerization of 1-Vinyl-1H-pyrazole-4-carboxylic acid as a Monomer

The monomer this compound possesses both a polymerizable vinyl group and a functional carboxylic acid group, making it a subject of interest in polymer science for the development of functional polymers. Its polymerization behavior is influenced by the electronic nature of the pyrazole (B372694) ring and the presence of the carboxyl substituent.

These findings suggest that the radical polymerization of this compound would likely follow similar kinetic patterns. The carboxylic acid group at the 4-position could influence polymerization kinetics through hydrogen bonding interactions, potentially affecting monomer reactivity and propagation rates.

Table 1: Kinetic Parameters for Radical Polymerization of Substituted 1-Vinylpyrazoles Data based on analogous compounds.

MonomerInitiatorReaction Order (Initiator)Reaction Order (Monomer)Observations
3-methyl-1-vinylpyrazoleAIBN0.51.0 (at ≤3M)Reaction order decreases at higher monomer concentrations. nih.gov
5-methyl-1-vinylpyrazoleAIBN0.51.0 (at ≤3M)Exhibits a higher overall rate of polymerization compared to the 3-methyl isomer. nih.gov

To synthesize polymers with well-defined architectures, molecular weights, and low dispersity, controlled/living polymerization techniques are employed. researchgate.netvt.edu Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly versatile method compatible with a wide range of functional monomers. d-nb.infoflinders.edu.auresearchgate.net The successful controlled polymerization of other functional vinyl azoles, such as 1-vinylimidazole (B27976) (1VIM) and 4-vinylimidazole (4VIM), provides a strong precedent for the applicability of RAFT to this compound. elsevierpure.comrsc.org

A key challenge in the polymerization of such monomers is achieving control. Research has shown that the choice of solvent is critical. For instance, the RAFT polymerization of 4VIM was successfully achieved in glacial acetic acid, which afforded homopolymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.20). elsevierpure.com The acidic solvent plays a dual role: it ensures the solubility of the monomer and polymer, and it protonates the azole ring, which can help to stabilize the propagating radical species and prevent side reactions. rsc.org This approach demonstrates a linear evolution of molecular weight with monomer conversion and pseudo-first-order kinetics, which are hallmarks of a controlled polymerization process. elsevierpure.com Given these successes, RAFT polymerization in an acidic medium, such as acetic acid, represents a promising strategy for the controlled synthesis of poly(this compound).

Table 2: Conditions for Controlled Radical Polymerization of 4-Vinylimidazole (a model compound)

Polymerization MethodChain Transfer Agent (CTA)SolventKey OutcomeRef.
RAFT4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP)Glacial Acetic AcidWell-defined molecular weights, PDI < 1.20, linear pseudo-first-order kinetics. elsevierpure.com elsevierpure.com

Copolymerization with Other Vinyl Monomers to Tailor Polymer Properties

Copolymerization of this compound with other vinyl monomers is an effective strategy to create materials with tailored properties. By adjusting the comonomer type and ratio, characteristics such as hydrophilicity, thermal stability, and mechanical strength can be precisely controlled.

Studies on the copolymerization of the structurally related monomer 1-vinyl-1,2,4-triazole (B1205247) (VTAz) with acrylic acid (AA) offer a valuable model. semanticscholar.org In this system, copolymers were synthesized via free-radical solution polymerization. semanticscholar.orghacettepe.edu.tr The monomer reactivity ratios, which describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer, were determined using methods like Fineman–Ross (FR) and Kelen–Tudos (KT). semanticscholar.orghacettepe.edu.tr For the VTAz-AA pair, the reactivity ratios (r1 for VTAz, r2 for AA) were found to be r1 < 1 and r2 > 1, with the product r1r2 < 1. semanticscholar.org This indicates a tendency towards random incorporation of both monomers into the polymer chain, with the copolymer being richer in the more reactive acrylic acid units compared to the monomer feed. semanticscholar.org The thermal stability and glass transition temperatures of these copolymers were observed to increase with the incorporation of the vinylazole component, attributed to complex formation between the acid and triazole units. semanticscholar.org

Similarly, this compound could be copolymerized with monomers like acrylates, acrylamides, and styrene (B11656) to modify polymer properties for specific applications. Furthermore, the living nature of controlled polymerization techniques like RAFT allows for the synthesis of well-defined block copolymers. rsc.org

Table 3: Monomer Reactivity Ratios for the Copolymerization of 1-Vinyl-1,2,4-triazole (M1) and Acrylic Acid (M2) Data based on an analogous vinylazole system.

Methodr1 (VTAz)r2 (AA)r1 * r2Implication
Fineman–Ross (FR)0.4041.4960.604Random copolymer with higher incorporation of AA. semanticscholar.org
Kelen–Tudos (KT)0.4181.5590.652Random copolymer with higher incorporation of AA. semanticscholar.org

Integration into Polymer Matrices for Functional Materials

The carboxylic acid functionality of this compound makes it an excellent candidate for integration into other polymer matrices to create advanced functional materials. The acid group can form ionic bonds, hydrogen bonds, or covalent linkages (e.g., ester or amide bonds) with a host polymer.

A notable application is in the development of materials for biomedical use. For example, chitosan (B1678972) salts of the related 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids have been synthesized and studied for their potential in creating anti-burn coatings. researchgate.net Chitosan, a natural biopolymer, provides a biocompatible matrix, while the pyrazolecarboxylic acid component imparts specific functionalities. researchgate.net This demonstrates how the monomer can be ionically bonded to a polymer backbone to form a functional composite material. By extension, this compound could be incorporated into matrices like chitosan or poly(vinyl alcohol) to develop hydrogels, films, or fibers for wound dressing, drug delivery, or tissue engineering applications.

Utilization as a Chemical Modifier or Curing Agent in Resin Systems

The bifunctional nature of this compound, containing both a reactive carboxylic acid and a polymerizable vinyl group, allows it to serve as a chemical modifier or curing agent in thermosetting resin systems, such as epoxy resins. Research has shown that related compounds, specifically 1-carboxyethylpyrazoles, can act as effective modifying and curing agents for the hot curing of epoxy resins. researchgate.net

The mechanism involves an initial reaction between the carboxylic acid group of the pyrazole derivative and the oxirane (epoxy) ring of the resin. This esterification reaction opens the epoxy ring and covalently bonds the pyrazole moiety to the polymer backbone. google.com The vinyl group attached to the pyrazole ring remains available for a subsequent polymerization or cross-linking step, which can be initiated thermally or with radiation. This two-stage curing process allows for precise control over the final properties of the thermoset material, potentially enhancing its thermal stability, chemical resistance, and mechanical performance.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 1h Pyrazole 4 Carboxylic Acid Derivatives

Ligand Design and Synthesis for Metal Coordination

The design of ligands is a critical step in dictating the final structure and properties of coordination complexes. 1-Vinyl-1H-pyrazole-4-carboxylic acid, as a derivative of 1H-pyrazole-4-carboxylic acid, incorporates a reactive vinyl group at the N1 position of the pyrazole (B372694) ring. This functionalization enhances its potential as a versatile building block for complex structures. While the direct synthesis of MOFs from this compound is not extensively documented, the synthesis of vinylpyrazoles is well-established and offers insight into the preparation of such ligands.

Several methods exist for the synthesis of 1-vinylpyrazoles, including:

Reaction with Acetylene (B1199291): High-pressure reaction of a pyrazole with acetylene. nih.gov

Dehydration of Alcohols: Dehydration of 1-(β-hydroxyethyl)pyrazoles. nih.gov

Reaction with Vinyl Acetate (B1210297): Reaction of pyrazoles with boiling vinyl acetate in the presence of a mercury(II) sulfate catalyst, which can produce yields between 70-86%. nih.gov

Cracking of Bis(1-pyrazolyl)alkanes: Acid-catalyzed thermal fragmentation of geminal bis(1-pyrazolyl)alkanes. nih.gov

The presence of the vinyl group, in addition to the pyrazole and carboxylate moieties, offers multiple avenues for creating advanced materials. The vinyl group can potentially participate in post-synthetic modifications within a MOF structure, allowing for the introduction of new functionalities after the framework has been assembled. Pyrazole-N-donor ligands that also carry carboxylate groups are known to be effective in the straightforward preparation of mononuclear, dinuclear, and polymeric transition metal complexes. researchgate.net

Table 1: Selected Synthesis Methods for 1-Vinylpyrazoles

Method Reagents Conditions Yield Reference
Vinylation Pyrazole, Vinyl Acetate, HgSO₄, H₂SO₄ Boiling, 1-7 hours 70-86% nih.gov
Dehydration 1-(β-hydroxyethyl)pyrazole Heat N/A nih.gov

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The combination of pyrazole and carboxylic acid functionalities in a single ligand is highly effective for building robust and functional MOFs. researchgate.net

Hydrothermal and solvothermal syntheses are the most common and effective methods for preparing crystalline MOFs from pyrazole-carboxylic acid derivatives. researchgate.net These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel, typically a Teflon-lined autoclave, in water (hydrothermal) or an organic solvent (solvothermal). nih.gov The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals. researchgate.netnih.gov

Several factors during these syntheses can be precisely controlled to influence the final product:

Temperature and Heating Rate: Slower heating rates can promote the formation of fewer, larger crystals. researchgate.net

pH: The acidity of the reaction mixture can control the deprotonation state of the ligand and influence the resulting supramolecular architecture. mocedes.org

Solvent System: The choice of solvent can act as a structure-directing agent, leading to different framework isomers (polymorphs) from the same set of reactants. acs.org

Reactant Concentration: The molar ratios of metal to ligand can dictate the stoichiometry and structure of the final complex. researchgate.net

These methods are favored for their ability to produce highly crystalline materials with tailored properties. researchgate.net

The use of pyrazole-functionalized carboxylic acid ligands in conjunction with various transition metals leads to a remarkable diversity of MOF architectures. rsc.org Depending on the synthesis conditions and the specific metal ion used, structures ranging from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) networks can be formed. rsc.orgrsc.org For instance, one study synthesized a 1D polymeric chain of {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n using 1H-pyrazole-4-carboxylic acid (H₂pzca) under solvothermal conditions. researchgate.net In another example, using 3-methyl-1H-pyrazole-4-carboxylic acid, researchers synthesized both a mononuclear cadmium complex and a 3D coordination polymer where the ligand bridged trinuclear cadmium clusters to form an 8-connected network. rsc.org The flexibility of the ligand and the coordination geometry of the metal center are key factors that determine the final topology of the MOF. rsc.org

The defining feature of pyrazole-4-carboxylic acid derivatives as ligands is the presence of two distinct and highly effective coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. researchgate.net

Pyrazole Nitrogen Atoms: The pyrazole ring contains two adjacent nitrogen atoms. Depending on the metal and reaction conditions, these can coordinate to a metal center in several ways. The N2 nitrogen atom typically acts as a donor, linking to a single metal ion. researchgate.net This interaction is fundamental to the formation of the extended network structure of many MOFs. mdpi.com

Carboxylate Group: The carboxylic acid group, upon deprotonation, becomes a carboxylate that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is particularly important for building extended 1D, 2D, or 3D frameworks by linking multiple metal centers. researchgate.net This group's ability to rotate provides orientational flexibility, enabling the formation of novel and diverse structures. researchgate.net

The interplay between these two functional groups allows the ligand to act as a versatile linker, bridging metal centers to generate robust and porous frameworks. Intramolecular hydrogen bonding between a coordinated pyrazole N-H group and a coordinated carboxylate oxygen atom is also a commonly observed structural motif that stabilizes the coordination sphere. researchgate.net

Formation of Discrete Coordination Complexes (Mononuclear, Dinuclear)

While pyrazole-carboxylic acid ligands are excellent for forming extended MOFs, they can also form discrete, non-polymeric coordination complexes under specific conditions. researchgate.net These complexes can be mononuclear, containing a single metal center, or dinuclear, containing two metal centers. The formation of discrete complexes versus extended polymers can often be controlled by factors such as solvent, temperature, and the presence of co-ligands or counter-ions that can terminate the network extension. mdpi.comnih.gov

For example, the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium acetate yielded a mononuclear complex, [Cd(HMPCA)₂(H₂O)₄], where the metal center is coordinated by two ligand molecules and four water molecules. rsc.org Similarly, mononuclear complexes of cobalt have also been synthesized. rsc.org The study of these discrete complexes is crucial for understanding the fundamental coordination behavior of the ligand, which can then be applied to the rational design of more complex polymeric materials. mdpi.com

Applications of MOFs and Coordination Polymers in Materials Science

The unique properties of MOFs derived from pyrazole-carboxylic acid ligands, such as high porosity, large surface area, and tunable functionality, make them promising candidates for a wide range of applications in materials science. researchgate.netmocedes.org Although applications for MOFs based specifically on this compound are not yet established, the broader class of pyrazole-based MOFs has been investigated for:

Gas Storage and Separation: The porous nature of these MOFs allows them to adsorb and store gases like hydrogen, carbon dioxide, and methane. The chemical functionality of the pores can be tuned to achieve selective gas separation. mocedes.org

Catalysis: MOFs can serve as heterogeneous catalysts. acs.org Their high surface area provides numerous active sites, and the well-defined crystalline structure allows for precise control over the catalytic environment. acs.orgmdpi.com Pyrazole-based MOFs have shown potential in catalyzing various organic reactions. mocedes.org

Sensing: The luminescence properties of some pyrazole-based MOFs make them suitable for use as chemical sensors. mocedes.org The framework's fluorescence can be quenched or enhanced upon interaction with specific analytes, allowing for sensitive and selective detection. mocedes.org

Energy Storage: The ordered porous structures and tunable compositions of pyrazolate MOFs are advantageous for their use as electrode materials in batteries. mocedes.org

Table 2: Potential Applications of Pyrazole-Carboxylate Based MOFs

Application Area Relevant MOF Properties Examples Reference
Gas Storage/Separation High porosity, tunable pore chemistry CO₂ sorption mocedes.org
Heterogeneous Catalysis High surface area, accessible active sites Dehydrogenative C-O cross-coupling, Mannich reaction mocedes.orgacs.org
Luminescent Sensing Tunable fluorescence Detection of nitroaromatics, ascorbic acid mocedes.org

| Batteries | Ordered porous structure, ion pathways | Electrode materials | mocedes.org |

Supramolecular Assembly and Self Organization of 1 Vinyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonding is a primary directional force governing the solid-state assembly of pyrazole-4-carboxylic acid derivatives. The parent compound, pyrazole-4-carboxylic acid, demonstrates the fundamental interactions that are foundational to its derivatives. In the solid state, it forms quasi-linear ribbons where molecules are linked by robust, cyclic hydrogen bonds. acs.orgnih.gov These interactions occur between the pyrazole (B372694) and carboxylic acid groups of adjacent molecules, specifically forming O–H···N and O···H–N hydrogen bridges. nih.govresearchgate.net

Solid-state NMR and X-ray crystallography studies have revealed that at room temperature, the protons within these hydrogen bonds are disordered, indicating a dynamic process of rapid, degenerate double proton transfers between two interconverting tautomeric states. nih.govresearchgate.net However, at lower temperatures (around 80 K), a transition to an ordered state is observed, where protons become preferentially localized on specific nitrogen and oxygen atoms. nih.gov Computational studies on oligomers of pyrazole-4-carboxylic acid show that the O–H···N hydrogen bridge is shorter and less bent (approx. 171°) compared to the O···H–N bridge (approx. 150°). nih.gov This inherent strength and directionality of the pyrazole-carboxylic acid hydrogen-bonding motif make it a reliable synthon for constructing predictable supramolecular structures. acs.orgnih.gov

In more complex derivatives, such as 4-aryl-1H-pyrazoles, the 1H-pyrazole moiety remains a critical element for aggregation. rsc.orgresearchgate.net In one model compound, pyrazole units engage in hydrogen bonding to form dimers through methanol (B129727) bridges, which then interact with other dimers via amide groups to yield parallel infinite chains. rsc.org The versatility of the pyrazole ring, which contains both a hydrogen bond donor (N1-H) and acceptor (N2), allows for various hydrogen-bonded structures, including dimers, trimers, tetramers, and polymeric chains (catemers), depending on the nature and steric hindrance of other substituents on the molecule. nih.govresearchgate.net

Pi-Stacking and Aromatic Interactions in Directed Assembly

Alongside hydrogen bonding, π-stacking and other aromatic interactions play a crucial role in the organization of 1-vinyl-1H-pyrazole-4-carboxylic acid derivatives, providing stabilization and influencing the dimensionality of the resulting supramolecular structures. These non-covalent forces are vital for controlling the chemo-, regio-, and stereoselectivity in certain assemblies. nih.gov

The importance of these interactions is particularly evident in the formation of ordered structures like liquid crystals. In some luminescent 4-aryl-1H-pyrazole derivatives, the pyrazole molecules are observed to stack along a crystallographic axis, contributing to the formation of columnar structures. rsc.org The interplay between hydrogen bonding and π-stacking is essential; hydrogen bonds form the primary chains or dimers, and π-stacking interactions then organize these primary structures into higher-order assemblies. mdpi.com The strength and nature of π-stacking can be tuned by modifying the aromatic substituents, for instance, by adding electron-withdrawing or electron-donating groups, which alters the electronic properties of the aromatic rings and influences their interaction geometry and strength. mdpi.comnih.gov

Design Principles for Directed Self-Assembly

The predictable and directional nature of the interactions involving the pyrazole-carboxylic acid moiety allows for the rational design of complex supramolecular architectures. The key principle lies in balancing the strong, directional hydrogen bonds with weaker, less directional forces like π-stacking and van der Waals interactions. researchgate.netmdpi.com The 1H-pyrazole group is a particularly versatile supramolecular synthon for crystal engineering due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov

Several design strategies have been demonstrated for pyrazole-based systems:

Functional Group Control : The choice of substituents on the pyrazole and any attached aromatic rings dictates the final structure. For instance, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles showed that different terminal substituents (X = OCH3, NO2, NH2) resulted in vastly different hydrogen-bonded structures: dimers, supramolecular polymers (catemers), and 2D networks, respectively. nih.gov This highlights how functional groups can direct the assembly pathway.

Hierarchical Assembly : Directed self-assembly often follows a hierarchical pattern. Strong, specific interactions first lead to the formation of primary building blocks, such as hydrogen-bonded dimers or chains. mdpi.comnih.govnih.gov These primary structures then organize into more complex, higher-order architectures through weaker interactions like π-stacking. acs.org Understanding this hierarchy is essential for designing multi-dimensional networks. rsc.org

Coordination Chemistry : Introducing metal ions adds another layer of control. The pyrazole and carboxylate groups are excellent ligands for metal coordination, enabling the assembly of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and functionalities. mdpi.comresearchgate.net

By carefully selecting molecular components and controlling experimental conditions, it is possible to program molecules to reliably assemble into desired complex structures. nih.govnih.gov

Formation of Hierarchical Supramolecular Structures

The combination of strong, directional hydrogen bonding and weaker, stabilizing π-stacking interactions enables derivatives of this compound to form complex, hierarchical supramolecular structures. These assemblies range from ordered liquid crystalline phases to well-defined networks in one, two, and three dimensions.

Columnar Mesophases and Liquid Crystalline Behavior

Certain derivatives of 1H-pyrazole have been successfully designed to exhibit liquid crystalline behavior, particularly forming columnar mesophases. rsc.org This behavior is achieved by designing molecules with a specific tapered or non-discoid shape, which encourages them to stack into columns. rsc.orgtandfonline.com

In one notable example, a 3,4,5-tri-n-decyloxybenzamide group was attached to a 4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl unit. rsc.org Despite the molecule not being a classic disc-like mesogen, it self-assembles into both hexagonal and rectangular columnar mesophases. rsc.org X-ray diffraction studies revealed that these molecules organize into columns where aggregates are formed by an antiparallel and partially interdigitated arrangement of the molecules, held together by hydrogen bonds. rsc.orgresearchgate.net The 1H-pyrazole moiety was identified as essential for the aggregation that leads to this mesomorphism. rsc.orgresearchgate.net This demonstrates that even for non-conventional molecular shapes, the strong directional interactions of the pyrazole group can drive the formation of highly ordered liquid crystalline phases. tandfonline.com

The table below summarizes the mesophase behavior of a representative pyrazole derivative.

CompoundPhase Transition Temperatures (°C)Mesophase Type
3,4,5-tri-n-decyloxybenzamide derivative of 4-aryl-1H-pyrazole Cr 104 Colr 126 Colh 145 IRectangular Columnar (Colr), Hexagonal Columnar (Colh)
Data sourced from research on 4-aryl-1H-pyrazole derivatives. rsc.org

Construction of 1D, 2D, and 3D Supramolecular Networks

The versatile bonding capabilities of the pyrazole-carboxylic acid scaffold allow for the construction of supramolecular networks with controlled dimensionality.

1D Networks : The most fundamental structure formed by pyrazole-4-carboxylic acid is a one-dimensional (1D) quasi-linear ribbon or chain. acs.orgnih.gov This assembly is driven by the formation of strong, cyclic hydrogen bonds between the pyrazole and carboxylic acid groups of adjacent molecules, creating a robust, repeating linear motif. researchgate.net In other derivatives, different hydrogen-bonding patterns can lead to polymeric chains known as catemers. nih.gov

2D Networks : Two-dimensional (2D) structures, or layers, can be formed through the interconnection of 1D chains. This can be achieved by introducing functional groups capable of forming secondary hydrogen bonds or other interactions that link the primary chains together. nih.gov For example, an amino-substituted 4-aryl-pyrazole derivative was shown to form a 2D network where each molecule is engaged in hydrogen bonds with three other molecules, creating supramolecular cycles in a plane. nih.gov In metal-coordinated systems, bridging pyrazole-4-carboxylic acid ligands have been used to link binuclear copper(II) units into 2D layered structures. researchgate.net

3D Networks : Three-dimensional (3D) frameworks represent the highest level of structural organization. These can be formed by the stacking of 2D layers, often stabilized by π-π interactions and weaker van der Waals forces. researchgate.net A more direct route to robust 3D networks is through coordination chemistry, where pyrazole carboxylic acids act as linkers between metal centers to form highly porous and crystalline metal-organic frameworks (MOFs). rsc.org

The following table summarizes the types of networks formed by pyrazole carboxylic acid and its derivatives based on the dominant interactions.

DimensionalityPrimary InteractionSecondary/Linking InteractionExample System
1D Pyrazole-Carboxylic Acid H-Bonds-Pyrazole-4-carboxylic acid ribbons acs.orgnih.gov
2D Pyrazole & Amino Group H-Bonds-Amino-substituted 4-aryl-pyrazole sheets nih.gov
2D Metal Coordination (Cu(II))-Copper(II) pyrazole-4-carboxylate layers researchgate.net
3D Stacking of 2D Layersπ-π StackingStacked Copper(II) pyrazole-4-carboxylate layers researchgate.net
3D Metal Coordination-Metal-Organic Frameworks (MOFs) rsc.org

Applications in Advanced Materials Science Excluding Biological Contexts

Optoelectronic Device Integration

There is currently no specific information available from the provided search results regarding the application of 1-Vinyl-1H-pyrazole-4-carboxylic acid in optoelectronic devices. However, pyrazole (B372694) derivatives are known to be crucial structural motifs in the synthesis of various organic compounds, some of which may have applications in materials science, such as in the development of photocatalysts. acs.org

Environmental Sensing Platforms

Information regarding the use of this compound in environmental sensing platforms is not available in the provided search results.

Proton Conducting Materials for Energy Applications

This compound is a promising candidate for the development of proton-conducting membranes, particularly for high-temperature proton-exchange membrane fuel cells (PEMFCs) that operate under anhydrous (water-free) conditions. mdpi.com Its molecular structure contains three key components that facilitate proton transport:

Vinyl Group: Allows the molecule to act as a monomer, forming a stable polyalkene backbone through polymerization (poly(this compound)).

Pyrazole Ring: The nitrogen atoms in the pyrazole ring can act as both proton donors and acceptors, facilitating proton hopping. This is a key mechanism for proton transport in anhydrous systems, often referred to as the Grotthuss mechanism. mdpi.com

Carboxylic Acid Group: This acidic group can deprotonate to provide protons for conduction and participate in the hydrogen-bonding network necessary for proton transport.

In an anhydrous membrane, proton conduction relies on a non-vehicular mechanism, where protons hop between fixed sites within the polymer matrix. mdpi.com A polymer derived from this compound could create an extensive hydrogen-bonding network involving the pyrazole nitrogen atoms and the carboxylic acid groups, providing pathways for proton transport. mdpi.com Research on similar vinyl azole polymers, such as those based on 1-vinyl-1,2,4-triazole (B1205247) and copolymers of N-vinylpyrazole, has demonstrated their potential in creating membranes with significant proton conductivity at elevated temperatures. researchgate.netmdpi.com Studies on pyrazole-doped polymer systems have also confirmed that pyrazole molecules effectively assist in proton transport. mdpi.com

Table 2: Proton Conductivity of Membranes Based on Related Azole Polymers This table presents data for related systems to illustrate the potential of polymers derived from this compound.

Polymer System Condition Temperature (°C) Proton Conductivity (S/cm) Reference
Pyrazole-doped Poly(vinylphosphonic acid) Anhydrous 150 ~2.0 x 10⁻⁴ mdpi.com
Poly(1-vinyl-1,2,4-triazole) / PVPA blend Anhydrous 180 2.5 x 10⁻⁵ mdpi.com
Copolymers of N-vinylpyrazole - - up to 7.8 x 10⁻³ researchgate.net
ETFE-g-P(4-VP/1-VIm) / PA - 120 7.54 x 10⁻² nih.gov

Applications as Crosslinking Agents and Polymer Additives

The bifunctional nature of this compound makes it a candidate for use as a crosslinking agent or a functional polymer additive. Crosslinking is a process that creates chemical links between polymer chains, forming a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. jmaterenvironsci.comscielo.br

The carboxylic acid group (–COOH) on the molecule can react with polymers containing hydroxyl (–OH) groups, such as polyvinyl alcohol (PVA), through an esterification reaction. jmaterenvironsci.comscielo.br This process, typically facilitated by heat treatment, forms strong covalent crosslinks. jmaterenvironsci.com Carboxylic acids are often considered "green" crosslinking agents because they are less toxic and more environmentally friendly than many alternatives. jmaterenvironsci.comscielo.br The incorporation of this compound as a crosslinker would not only improve the structural properties of the polymer but also introduce the pyrazole functionality into the bulk material, potentially modifying its surface properties, polarity, or affinity for other substances.

Furthermore, the vinyl group allows it to be incorporated into a polymer backbone as a comonomer during polymerization. The pendant carboxylic acid groups along the resulting polymer chain can then serve as sites for subsequent crosslinking or other chemical modifications. rsc.orgnih.gov A related compound, 1-Vinyl-1H-pyrazole-4-carbaldehyde, is noted for its ability to participate in polymerization and cross-linking to create advanced materials. chemimpex.com

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

Current synthetic routes to vinylpyrazoles and pyrazole (B372694) carboxylic acids often rely on multi-step processes, harsh reaction conditions, or catalysts with environmental concerns, such as mercuric salts. nih.gov The future of synthesizing 1-Vinyl-1H-pyrazole-4-carboxylic acid and its analogs will prioritize green chemistry principles to enhance efficiency and minimize environmental impact.

Key areas for development include:

Catalyst Innovation: Shifting from homogeneous catalysts to recoverable and reusable heterogeneous catalysts, such as polymer-supported reagents or zeolites. researchgate.net Research into biocatalysis, using enzymes like Candida antarctica lipase (B570770) B, presents a highly sustainable route, allowing for reactions under mild conditions and often without the need for protecting groups. rsc.org Photocatalysis, potentially using perovskite nanocrystals, offers another avenue for activating specific reaction pathways under visible light. acs.org

Process Intensification: The adoption of microwave-assisted synthesis and flow chemistry can dramatically reduce reaction times, improve yields, and allow for safer, more controlled production. researchgate.netias.ac.in One-pot, multi-component reactions, where several synthetic steps are combined without isolating intermediates, will further streamline the synthesis and reduce solvent waste. researchgate.net

Alternative Reagents and Solvents: Exploring solvent-free ("neat") reaction conditions is a primary goal. researchgate.netresearchgate.net When solvents are necessary, a transition to greener alternatives like deep eutectic solvents or ionic liquids will be crucial. ias.ac.in Furthermore, developing synthetic pathways that avoid hazardous reagents, such as the Vilsmeier reagent, in favor of milder alternatives is a key objective. researchgate.net

Synthetic Strategy Traditional Approach Future Sustainable Approach Potential Benefits
Catalysis Mercuric(II) sulfate, homogeneous acids nih.govHeterogeneous catalysts, enzymes, photocatalysts rsc.orgacs.orgReusability, mild conditions, reduced metal waste
Reaction Conditions High temperatures, long reaction times mdpi.comMicrowave irradiation, flow chemistry ias.ac.inDrastically reduced reaction times, improved control and safety
Solvents/Reagents Organic solvents, Vilsmeier reagent researchgate.netSolvent-free conditions, deep eutectic solvents, benign reagentsReduced environmental impact, minimized toxic waste

Integration of Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the formation and function of materials derived from this compound requires moving beyond conventional post-synthesis characterization. The integration of advanced, in-situ techniques will provide real-time insights into dynamic processes.

Future research will benefit from:

In-situ Polymerization Monitoring: Techniques like in-situ NMR and Raman spectroscopy can track monomer conversion, reaction kinetics, and the formation of intermediates during polymerization in real time. This data is invaluable for optimizing reaction conditions and understanding polymerization mechanisms.

Real-time Structural Analysis: Synchrotron-based techniques, such as time-resolved X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS), can be employed to observe the evolution of crystalline structures, phase transitions, and the formation of nanostructures during polymerization or self-assembly processes.

Spectroscopic Probes for Supramolecular Dynamics: Advanced NMR techniques, such as solid-state NMR (ssNMR), are powerful for studying the dynamics of hydrogen bonding and proton tautomerism within supramolecular assemblies in the solid state. researchgate.net This can elucidate how the carboxylic acid and pyrazole groups interact to form higher-order structures.

Rational Design of Novel Derivatives for Tuned Material Functions

The functional versatility of this compound allows for the rational design of a vast library of derivatives with precisely tuned properties. By systematically modifying the pyrazole core or the carboxylic acid group, materials can be tailored for specific applications.

Future design strategies will likely involve:

Substitution on the Pyrazole Ring: Introducing electron-donating or electron-withdrawing groups onto the pyrazole ring can alter the electronic properties of the monomer and resulting polymer. mdpi.com This can be used to tune the material's conductivity, optical properties (e.g., fluorescence), and reactivity.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other functional groups can systematically vary properties like solubility, thermal stability, and coordination behavior. For example, creating amide derivatives could enhance the mechanical strength of polymers through increased hydrogen bonding. ias.ac.in

Structure-Property Relationship Studies: Synthesizing a systematic library of derivatives and correlating their structural features with material performance is crucial. This approach, common in drug discovery for developing enzyme inhibitors, can be applied to materials science to create polymers with optimized thermal, mechanical, or electronic characteristics. nih.govnih.gov

Target Property Design Strategy Example Modification Potential Application
Electronic Properties Add substituents to the pyrazole ringAttaching nitro groups (electron-withdrawing) or amino groups (electron-donating)Organic electronics, sensors ias.ac.in
Solubility & Processability Convert carboxylic acid to estersMethyl, ethyl, or long-chain alkyl estersSolution-processable polymers
Thermal/Mechanical Strength Convert carboxylic acid to amidesPrimary, secondary, or aromatic amidesHigh-performance structural polymers ias.ac.in
Coordination Ability Maintain carboxylic acid or create specific chelating groupsThioamide or hydroxamic acid derivativesMetal-ion sensing, catalysis mdpi.com

Exploration of Novel Supramolecular Architectures and Hybrid Materials

The hydrogen-bond donor (pyrazole N-H) and acceptor (pyrazole N, C=O) sites, along with the carboxylic acid group, make this compound an ideal candidate for building complex supramolecular structures and hybrid materials. researchgate.nettandfonline.com

Promising future directions include:

Hydrogen-Bonded Organic Frameworks (HOFs): The defined geometry of the molecule can be exploited to direct self-assembly into porous, crystalline HOFs. These materials could find applications in gas storage and separation. The polymerization of the vinyl groups within these pre-organized assemblies could lead to novel, highly ordered porous polymers.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. By using this compound as a ligand, researchers can create MOFs with accessible vinyl groups. Post-synthetic polymerization within the MOF pores could yield hybrid materials with enhanced stability and novel catalytic or sensing properties.

Polymer-Based Hybrid Materials: Polymerizing the monomer in the presence of inorganic nanoparticles (e.g., ZnO, TiO2), carbon nanotubes, or graphene can create composite materials. mdpi.com These hybrids could combine the properties of the polymer (e.g., film-forming ability) with the functionalities of the inorganic component (e.g., conductivity, photocatalytic activity). For instance, pyrazole-containing porous organic polymers have shown excellent performance in applications like iodine capture. rsc.org

Predictive Material Discovery through Advanced Computational Chemistry

The empirical, trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational chemistry offers a powerful toolkit to predict material properties and guide synthetic efforts, accelerating the discovery of new materials based on this compound. eurasianjournals.comeurasianjournals.com

Future research will increasingly rely on:

High-Throughput Virtual Screening: Creating virtual libraries of potential derivatives and using computational methods to screen them for desired properties (e.g., electronic bandgap, thermal stability, binding affinity) before synthesis.

Machine Learning (ML) Models: Developing ML models trained on existing experimental and computational data to predict the properties of new polymers or supramolecular structures. researchgate.net This data-driven approach can identify complex structure-property relationships that are not immediately obvious, guiding the design of materials with optimal performance. researchgate.net

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to gain deep insights into the electronic structure of monomers and polymers, predict reaction pathways for novel syntheses, and understand intermolecular interactions that govern self-assembly. eurasianjournals.comresearchgate.net Molecular dynamics simulations can further explore the conformational space and dynamic behavior of these systems. eurasianjournals.com

Computational Tool Objective Specific Application for the Compound
Density Functional Theory (DFT) Elucidate electronic structure and reaction mechanisms researchgate.netPredict optical properties of derivatives; model synthetic transition states.
Molecular Dynamics (MD) Simulate dynamic behavior and conformational changes eurasianjournals.comModel the polymerization process; study the self-assembly of supramolecular structures.
Machine Learning (ML) Predict properties from structure researchgate.netDevelop quantitative structure-property relationship (QSPR) models for polymer thermal stability or conductivity.
Molecular Docking Predict binding modes and affinity nih.govDesign derivatives for targeted sensing of specific ions or molecules.

Q & A

Q. What are the common synthetic routes for 1-Vinyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form an ester intermediate, followed by basic hydrolysis to yield the carboxylic acid . Alternative methods involve condensation of sulfonylhydrazides with cyanoacrylate derivatives . These routes emphasize regioselectivity and purification via recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR and IR spectroscopy to confirm functional groups and substitution patterns.
  • Single-crystal X-ray diffraction for precise structural elucidation, often refined using SHELXL .
  • High-performance liquid chromatography (HPLC) for purity assessment (>98% purity thresholds) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. How can functionalization at the pyrazole ring be achieved?

Functionalization strategies include:

  • Hydrazide intermediates : Reacting ester derivatives with hydrazine to form hydrazides, which are further modified with aldehydes or thioglycolic acid .
  • Cross-coupling reactions : Introducing substituents via Suzuki-Miyaura or Ullmann couplings, leveraging the vinyl group’s reactivity .

Advanced Research Questions

Q. How can structural contradictions between experimental and computational data be resolved?

Integrate X-ray crystallography with density functional theory (DFT) calculations. For instance, bond lengths and angles from X-ray structures (e.g., C=O at 1.21 Å) can be compared with DFT-optimized geometries to validate accuracy . Discrepancies in tautomeric forms or hydrogen bonding networks may require iterative refinement using software like Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how are they addressed?

Challenges include:

  • Disorder in crystal packing : Mitigated using SQUEEZE in PLATON to model solvent voids .
  • Hydrogen bonding networks : SHELXL’s restraints (e.g., DFIX, DANG) ensure accurate modeling of intermolecular interactions (e.g., N–H⋯O bonds at 2.85 Å) .
  • Twinned data : SHELXD’s dual-space algorithms improve phase determination for twinned crystals .

Q. How can reaction conditions be optimized for high-yield synthesis?

Key parameters:

  • Temperature control : Cyclocondensation at 80–100°C minimizes side reactions .
  • Catalyst selection : Use of DMF-DMA as a catalyst enhances electrophilic substitution efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies mitigate decomposition during storage or handling?

  • Storage : Maintain at –20°C in inert atmospheres (argon) to prevent oxidation .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w .
  • Avoid incompatible materials : Decomposition to CO₂ and NOₓ occurs with strong oxidizers; use PTFE-lined containers .

Q. How do supramolecular interactions influence material properties?

Intermolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯O) and π-π stacking in crystal lattices enhance thermal stability (e.g., melting points >240°C) and solubility profiles . These interactions are critical for designing co-crystals with improved bioavailability .

Methodological Notes

  • Refinement Software : Prefer SHELX over other tools for small-molecule refinement due to robust handling of disordered moieties .
  • Synthetic Validation : Cross-validate yields using LC-MS to detect byproducts (e.g., unreacted hydrazides) .
  • Computational Workflow : Combine Gaussian09 for DFT with Mercury for crystal visualization to correlate electronic properties with packing motifs .

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1-Vinyl-1H-pyrazole-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.